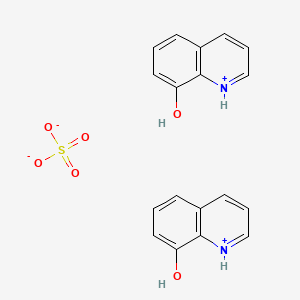
Isoquinolin-2-ium-5-sulfonyl chloride;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-2-ium-5-sulfonyl chloride;chloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
The preparation of Isoquinolin-2-ium-5-sulfonyl chloride;chloride typically involves the reaction of isoquinoline-5-sulfonic acid with thionyl chloride in the presence of N,N-dimethylformamide as a catalyst . The reaction is carried out at elevated temperatures (70-80°C) and then cooled to below 55°C. The product is then purified by washing with an aprotic solvent, filtering, and drying .
Industrial production methods often follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Isoquinolin-2-ium-5-sulfonyl chloride;chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different isoquinoline derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form isoquinoline-5-sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions are typically sulfonamide derivatives and other functionalized isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Isoquinolin-2-ium-5-sulfonyl chloride;chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable sulfonamide bonds.
Wirkmechanismus
The mechanism of action of Isoquinolin-2-ium-5-sulfonyl chloride;chloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This property makes it useful in inhibiting enzymes that have nucleophilic active sites. The compound can also interact with proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-2-ium-5-sulfonyl chloride;chloride can be compared with other isoquinoline derivatives such as:
Isoquinoline-5-sulfonic acid: A precursor in the synthesis of this compound.
Isoquinoline-5-sulfonamide: A derivative formed through substitution reactions.
Tetrahydroisoquinoline: Another isoquinoline derivative with different biological activities.
This compound is unique due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
isoquinolin-2-ium-5-sulfonyl chloride;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNTWHQJJVIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[NH+]=C2)C(=C1)S(=O)(=O)Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7768029.png)
